
5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidinone derivatives represent one of the active classes of compounds possessing a wide spectrum of biological activities such as anti-tumour, anti-fungal, anti-inflammatory, anti-bacterial, etc .
Synthesis Analysis
These compounds are often synthesized from chalcones, which are obtained by Claisen-Schmidt condensation. These chalcones undergo cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones .Molecular Structure Analysis
The structure of these compounds is usually confirmed by means of UV, IR, 1 H NMR and Mass spectral analysis .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of these compounds are often studied .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques, including UV, IR, 1 H NMR and Mass spectral analysis .Applications De Recherche Scientifique
Synthesis of Bicyclic Compounds
Pyrimidine derivatives are key intermediates in the synthesis of bicyclic compounds. The compound can be used to create pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems . These systems are significant due to their potential applications in medicinal chemistry and pharmaceuticals.
Biological Significance in Medicinal Chemistry
The hydroxyl group present in the compound plays a vital role in biological processes and synthetic drugs. Pyrimidine heterocycles with hydroxyl groups are particularly important in medicinal chemistry . They can be used to develop new drugs with improved efficacy and reduced side effects.
Inhibitors for Epidermal Growth Factor Receptor (EGFR)
Pyrimidine-2,4(1H,3H)-diones, a class to which our compound belongs, have been reported to act as selective inhibitors for EGFR . EGFR inhibitors are crucial in the treatment of various cancers, as they can prevent the growth and proliferation of cancer cells.
Antiproliferative Agents
Compounds with a pyrimidine core are known to exhibit antiproliferative activities. They can be used to inhibit the growth of cells, which is particularly useful in cancer research where controlling the rapid division of cells is essential .
Antimicrobial Activity
Pyrimidine derivatives have been shown to possess antimicrobial properties. This makes them valuable in the development of new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory and Analgesic Properties
These compounds are also known for their anti-inflammatory and analgesic effects. They can be incorporated into drugs that aim to reduce inflammation and alleviate pain .
Hypotensive Effects
The hypotensive activity of pyrimidine derivatives makes them candidates for the development of new antihypertensive medications, which can help in managing high blood pressure .
Antihistaminic Activities
Lastly, pyrimidine-based compounds have been utilized for their antihistaminic activities. They can be used in the creation of antihistamine drugs to treat allergic reactions .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-7-3-1-6(2-4-7)5-8-9(15)12-11(17)13-10(8)16/h1-5,14H,(H2,12,13,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOJQSBHVKAHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
27406-31-1 |
Source


|
| Record name | 5-(4-HYDROXY-BENZYLIDENE)-PYRIMIDINE-2,4,6-TRIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)
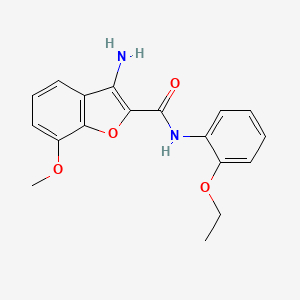
![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2858927.png)
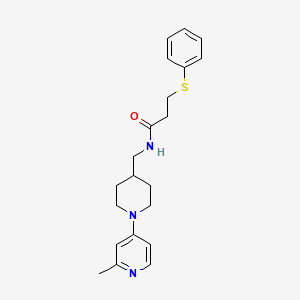
![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2858930.png)
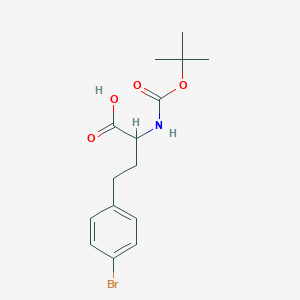
![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)
![[2,2'-Bipyridin]-5-amine](/img/structure/B2858934.png)
![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2858936.png)
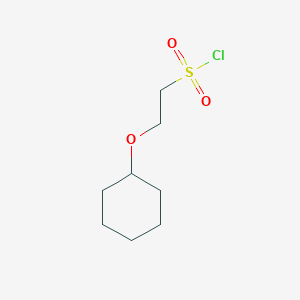
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)
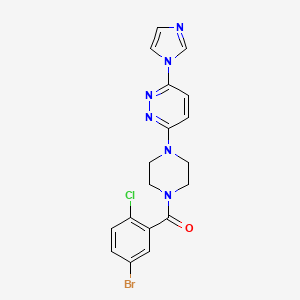

![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)